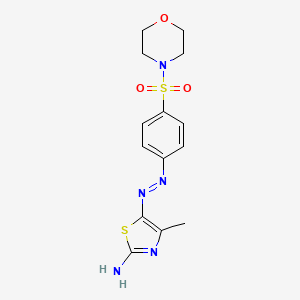

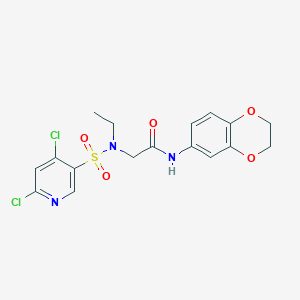

![molecular formula C26H23ClN4O B2587032 [4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone CAS No. 313398-54-8](/img/structure/B2587032.png)

[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone” is a quinazoline derivative . Quinazoline derivatives are known for their wide range of biological properties, including potential therapeutic applications in cancer treatment . They constitute a large group of chemicals with diverse biological properties, and many quinazoline derivatives are approved for antitumor clinical use .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves reactions with primary aromatic amines and heterocyclic amines . Analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and Mass are utilized for the structural elucidation of the synthesized compounds .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized through various reactions, including Aza-Diels-Alder reaction, Aza-Wittig reaction, and reactions with azides and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be elucidated using analytical and spectral techniques such as FT-IR, 1H NMR, 13C NMR, and Mass .Aplicaciones Científicas De Investigación

Antitumor Applications

Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. These compounds, through substitution reactions involving 6,7-disubstituted 4-chloroquinazoline and benzyl piperazine, displayed potent antiproliferative activities against several cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer). One specific derivative demonstrated significant biological activity, almost equivalent to the control gefitinib, highlighting its potential as an antitumor agent (Li et al., 2020).

Antimicrobial and Antifungal Applications

A study on the synthesis, characterization, and evaluation of antifungal and antibacterial activities of quinazoline derivatives demonstrated their effectiveness against Aspergillus flavus (fungus) and Pseudomonas (bacteria). The research involved reacting 2-amino benzoic acid with urea to produce quinazolin-2,4-diol, which upon further reactions, yielded compounds with notable antifungal and antibacterial properties (Kale & Durgade, 2017).

Stability under Stressful Conditions

The stability of a new pharmaceutical substance related to quinazoline-4(3H)-one under stress conditions was investigated, revealing its resilience to UV radiation, elevated temperatures, and oxidants, but its instability to hydrolysis in alkaline and acidic environments. This study is crucial for understanding the compound's stability, which is vital for its potential pharmaceutical applications (Gendugov et al., 2021).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have also been explored for their corrosion inhibition properties, particularly for mild steel in HCl. These derivatives demonstrated effective corrosion inhibition, suggesting their potential application in protecting against corrosion, which is a significant concern in industrial processes (Chen et al., 2021).

Direcciones Futuras

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

Propiedades

IUPAC Name |

[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHKFVCUVJEICW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(6-Chloro-4-phenyl-quinazolin-2-yl)-piperazin-1-yl]-o-tolyl-methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

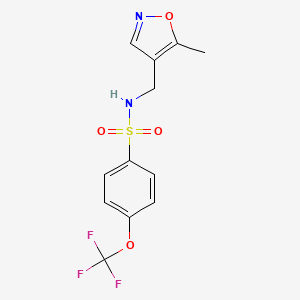

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)

![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)

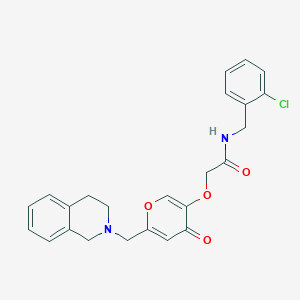

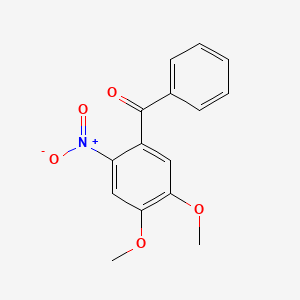

![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)

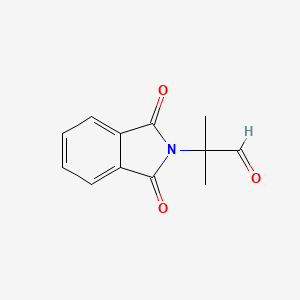

![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)

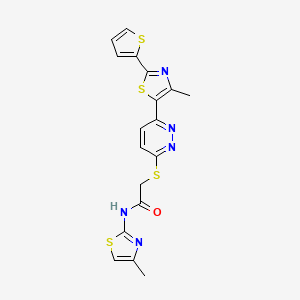

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)

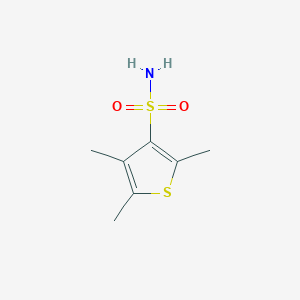

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)